molecular formula C6H8Cl2O2 B6251029 6,6-dichlorohex-5-enoic acid CAS No. 23139-86-8

6,6-dichlorohex-5-enoic acid

Cat. No.: B6251029
CAS No.: 23139-86-8
M. Wt: 183
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Description

6,6-Dichlorohex-5-enoic acid is a halogenated alkenoic acid that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Compounds within this class are characterized by the presence of chlorine atoms and a carboxylic acid group, which create multiple reactive centers for chemical transformation . Halogenated organic compounds are of paramount importance in modern synthetic chemistry. The introduction of halogen atoms can significantly alter a molecule's physical and chemical properties, leading to increased biological activity, enhanced stability, and improved membrane permeability . Consequently, halogenated compounds like this compound are integral to the development of a wide range of products, including pharmaceuticals, agrochemicals, and advanced materials . In synthetic organic chemistry, the carbon-halogen bond provides a reactive site for a multitude of transformations, including nucleophilic substitutions, elimination reactions, and various cross-coupling reactions, enabling researchers to construct more complex molecular architectures . The specific structure of this compound suggests its utility as a versatile synthon. The carboxylic acid group can be functionalized into esters or amides, while the dichlorinated alkene moiety can be a substrate for further elaboration, such as addition reactions or participation in cross-coupling methodologies . Related dichlorinated alkenoates have been used as precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many active pharmaceutical ingredients . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary use. Please handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

23139-86-8

Molecular Formula

C6H8Cl2O2

Molecular Weight

183

Purity

95

Origin of Product

United States

Significance and Role of Dichloroalkenes in Synthetic Strategies

The 1,1-dichloroalkene (or gem-dichloroalkene) moiety, as present in 6,6-dichlorohex-5-enoic acid, is a particularly valuable functional group in modern organic synthesis. beilstein-journals.org Its utility stems from its role as a stable, yet reactive, synthetic intermediate that can be transformed into a variety of other functional groups. sioc-journal.cn For instance, 1,1-dichloroalkenes are important precursors for the synthesis of terminal alkynes, halogenated acetylenes, and various aromatic compounds. sioc-journal.cnresearchgate.net

Research has highlighted the role of gem-dichloroalkenes as user-friendly electrophiles in palladium-catalyzed cross-coupling reactions. acs.org These reactions allow for the step-economical formation of carbon-carbon bonds, enabling the synthesis of diverse and complex molecular scaffolds, such as heteroaryl alkynes, which are significant in materials science and chemical biology. acs.org The 1,1-dichloro-1-alkenyl group is also found in a number of biologically active natural products and pyrethroid insecticides. beilstein-journals.orgnih.gov Furthermore, these motifs can participate in carbonylation reactions and serve as precursors for cyclopropanation. beilstein-journals.orgresearchgate.net The controlled, selective reaction of one of the two chlorine atoms, for example in monoalkylation or -arylation reactions, showcases the fine-tuned reactivity that can be achieved with these substrates. acs.org

Contextualizing Unsaturated Carboxylic Acids As Versatile Synthons

Unsaturated carboxylic acids are recognized as exceptionally useful and versatile building blocks, or synthons, in organic synthesis. bohrium.comchemistryviews.orgresearchgate.net The dual functionality of a double bond and a carboxylic acid group allows for a wide range of chemical transformations. libretexts.org The reactivity of these compounds often depends on the proximity of the two functional groups. libretexts.org In α,β-unsaturated acids, the conjugated system allows for 1,4-conjugate additions, such as the Michael addition, which is a powerful method for carbon-carbon bond formation. libretexts.org

When the double bond is further from the carboxyl group, as in 6,6-dichlorohex-5-enoic acid, the two groups can still interact, particularly in the presence of acid catalysts. For example, protonation of the double bond can lead to an intramolecular reaction with the carboxylic acid to form cyclic esters known as lactones. libretexts.org This type of cyclization is a key strategy in the synthesis of various heterocyclic compounds. Additionally, the carboxylic acid group itself can be used as a traceless activating group in certain transition-metal-catalyzed reactions, where it is ultimately removed via decarboxylation after facilitating a desired coupling.

Overview of Advanced Synthetic Challenges and Opportunities Within the Chemical Class

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound (1) guides the synthetic planning. The primary disconnection is at the C4-C5 bond, suggesting a precursor aldehyde and a phosphorus ylide, indicative of a Wittig-type reaction. Another key disconnection involves the carboxylic acid, which can be conceptually derived from a terminal alkyne via carbonylation.

A plausible retrosynthetic route is as follows:

Target Molecule (1): this compound

Disconnect 1 (C=C bond): This points to an aldehyde precursor, 5-oxopentanoic acid, and a dichloromethylidene phosphonium (B103445) ylide.

Disconnect 2 (Carboxylic Acid): Alternatively, the carboxylic acid can be formed from a precursor such as a 5-hexenyl halide through a carbonylation reaction. rsc.orgresearchgate.net

Disconnect 3 (Dichlorovinyl group): This functional group can be formed from a terminal alkyne.

This analysis highlights two main strategic approaches: one building the carbon chain and then forming the dichlorovinyl group, and another constructing the dichlorovinyl moiety first and then elongating the chain to introduce the carboxylic acid.

Precursor Identification and Synthesis

Based on the retrosynthetic analysis, key precursors for the synthesis of this compound include:

5-Oxopentanoic acid: This aldehyde-acid can be a starting point for building the carbon skeleton.

Terminal alkynes: A six-carbon terminal alkyne, such as hex-5-ynoic acid or a protected derivative, can be a precursor to the dichlorovinyl group.

Dihaloalkanes: Vicinal or geminal dihaloalkanes can be used to generate alkynes through elimination reactions. libretexts.org

The synthesis of these precursors often involves standard organic transformations. For instance, the halogenation of alkenes can produce the necessary dihaloalkanes for subsequent elimination to form alkynes. libretexts.org

Strategic Approaches for Vinyl Dihalide Formation

The formation of the 1,1-dichloroalkene (vinyl dichloride) moiety is a critical step in the synthesis of this compound. Several methods can be employed for this transformation.

The Wittig reaction and its modifications are powerful tools for alkene synthesis. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org

Corey-Fuchs Reaction: This two-step process is a well-established method for converting aldehydes into terminal alkynes. rsc.orgwikipedia.orgorganic-chemistry.orgalfa-chemistry.com The first step involves the reaction of an aldehyde with a phosphine-dibromomethylene ylide to form a 1,1-dibromoalkene. wikipedia.orgorganic-chemistry.org While this method directly produces a dibromoalkene, subsequent conversion to a dichloroalkene would be necessary. A related approach could potentially use a dichloromethylene ylide.

Wittig Modifications: The standard Wittig reaction involves reacting an aldehyde or ketone with a phosphonium ylide. masterorganicchemistry.comwikipedia.orglibretexts.org To form a dichlorovinyl group, a dichloromethylidene triphenylphosphorane ylide would be required. The reaction of this ylide with a suitable aldehyde precursor, such as one containing a protected carboxylic acid, would yield the desired dichlorovinyl-substituted carboxylic acid derivative. The stereochemistry of the resulting alkene is influenced by the nature of the ylide and the reaction conditions. organic-chemistry.orgwikipedia.org

Table 1: Comparison of Olefination Reactions for Dichlorovinyl Group Formation

ReactionReagentsIntermediateKey Features
Corey-Fuchs Reaction Aldehyde, CBr4, PPh31,1-DibromoalkenePrimarily for alkyne synthesis, but generates a dihaloalkene intermediate. rsc.orgwikipedia.orgorganic-chemistry.org
Wittig Reaction Aldehyde, Dichloromethylidene TriphenylphosphoraneOxaphosphetaneDirect formation of the dichlorovinyl group. masterorganicchemistry.comwikipedia.orglibretexts.org

Halogenation of Alkynes and Alkenes

Direct halogenation of alkynes is a common method for producing vinyl dihalides.

Hydrohalogenation of Alkynes: The addition of two equivalents of hydrogen chloride (HCl) to a terminal alkyne follows Markovnikov's rule, yielding a geminal dichloride where both chlorine atoms are attached to the same carbon. jove.commasterorganicchemistry.com Starting with a terminal alkyne precursor of appropriate chain length, this method can directly install the 6,6-dichloro functionality.

Halogenation of Alkenes: While the halogenation of an alkene typically produces a vicinal dihalide (halogens on adjacent carbons), subsequent elimination reactions can lead to the desired vinyl halide. libretexts.org However, this is a less direct route to a geminal dichloride compared to alkyne hydrohalogenation.

Carboxylic Acid Functional Group Installation and Modification

The introduction of the carboxylic acid group is the final key transformation.

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O), are a powerful method for synthesizing carboxylic acids and their derivatives. researchgate.netallaboutchemistry.netyoutube.com

Palladium-Catalyzed Carbonylation: This method can convert organic halides into carboxylic acids. rsc.orgresearchgate.net A precursor molecule containing a haloalkene, such as a 6,6-dichloro-5-hexenyl halide, could be subjected to palladium-catalyzed carbonylation in the presence of carbon monoxide and a suitable nucleophile like water to yield the target carboxylic acid. rsc.orgresearchgate.net These reactions often proceed with high efficiency and atom economy. rsc.org

Oxidation Pathways

The transformation of a primary alcohol to a carboxylic acid is a fundamental conversion in organic synthesis. In the context of producing this compound, a plausible precursor is 6,6-dichlorohex-5-en-1-ol. The oxidation of this alcohol to the corresponding carboxylic acid requires reagents that are effective for primary alcohol oxidation and compatible with the dichloroalkene functionality.

Several well-established oxidation methods can be considered. The choice of oxidant is critical to ensure high yield and to avoid unwanted side reactions, such as cleavage of the double bond or reaction with the chlorine atoms.

Commonly Employed Oxidation Reagents:

Jones Oxidation: Chromic acid, generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (B3395972) (Jones reagent), is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids. The reaction is typically rapid and high-yielding. However, the harsh acidic conditions and the presence of a strong oxidant could potentially lead to degradation of the dichloroalkene moiety.

Potassium Permanganate (B83412) (KMnO₄): Under basic or neutral conditions, followed by an acidic workup, KMnO₄ is a potent oxidant for this transformation. Careful control of the reaction conditions, such as temperature and pH, is necessary to prevent over-oxidation and cleavage of the carbon-carbon double bond.

TEMPO-Catalyzed Oxidation: Oxidation catalyzed by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) is a very mild and efficient method for converting primary alcohols to carboxylic acids. This method is known for its high selectivity and compatibility with a wide range of functional groups, making it a strong candidate for the oxidation of 6,6-dichlorohex-5-en-1-ol.

The selection of the optimal oxidation pathway would depend on the stability of the substrate and the desired scale of the reaction. For laboratory-scale synthesis, a two-step protocol or a TEMPO-catalyzed oxidation might be preferred for their selectivity, while for larger-scale operations, the cost and efficiency of reagents like KMnO₄ or those used in a Jones oxidation might be more critical factors.

Development of Novel Synthetic Pathways for this compound

The development of novel synthetic routes for this compound is driven by the need for more efficient, safer, and environmentally benign processes. A key step in the synthesis is the formation of the 1,1-dichloroalkene moiety. Traditional methods, while effective, often rely on harsh reagents.

One of the most established methods for the synthesis of 1,1-dichloroalkenes from aldehydes is a reaction with triphenylphosphine (B44618) and carbon tetrachloride. colab.ws This reaction is analogous to the Wittig reaction. The reaction of triphenylphosphine with carbon tetrachloride generates a phosphorus ylide, which then reacts with an aldehyde to form the desired 1,1-dichloroalkene.

A plausible synthetic route starting from a readily available precursor like 5-oxopentanoic acid or its ester derivative could be envisioned. The aldehyde functionality would be subjected to a dichloromethylenation reaction.

A Proposed Novel Synthetic Pathway:

A modern and potentially more scalable approach could involve a modified dichloromethylenation reaction that avoids the use of large quantities of carbon tetrachloride, which is a known ozone-depleting substance and is toxic. researchgate.netthieme-connect.com Research has shown that stoichiometric amounts of bromotrichloromethane (B165885) in acetonitrile (B52724) can be used as a substitute for carbon tetrachloride as a solvent in the reaction with triphenylphosphine to generate the dichloromethylene ylide from an aldehyde. thieme-connect.com

The synthetic sequence could be as follows:

Starting Material: Ethyl 5-oxopentanoate (B1240814). The ester group serves as a protected form of the final carboxylic acid.

Dichloromethylenation: Reaction of ethyl 5-oxopentanoate with triphenylphosphine and bromotrichloromethane in a suitable solvent like acetonitrile to yield ethyl 6,6-dichlorohex-5-enoate.

Hydrolysis: The final step would be the hydrolysis of the ester to the desired this compound, which can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common method. mdpi.com

This pathway offers the advantage of using a more environmentally acceptable reagent in the key dichloromethylenation step and starts from a commercially available material.

Another innovative approach could explore the use of transition-metal-catalyzed cross-coupling reactions to construct the dichloroalkene unit, although this would likely involve more complex precursors.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Each step in the proposed synthetic pathways has several parameters that can be fine-tuned.

For the dichloromethylenation step (conversion of the aldehyde to the 1,1-dichloroalkene), the following factors are critical:

Reagent Stoichiometry: The ratio of triphenylphosphine to the carbon tetrahalide source (e.g., CCl₄ or CBrCl₃) and the aldehyde is a key parameter. An excess of the phosphine (B1218219) and the halogen source is often used to drive the reaction to completion.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. While carbon tetrachloride has been traditionally used as both a reagent and solvent, alternative solvents like acetonitrile or dichloromethane (B109758) are now preferred for safety and environmental reasons. thieme-connect.com

Temperature: These reactions are often performed at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions, followed by warming to room temperature. synarchive.com

Addition Rate: Slow addition of the aldehyde to the pre-formed ylide can help to control the reaction exotherm and improve selectivity.

For the oxidation of 6,6-dichlorohex-5-en-1-ol to the carboxylic acid , optimization would focus on:

Choice of Oxidant: As discussed in section 2.4.2, the choice of oxidizing agent is paramount. A comparative study of different oxidants (e.g., Jones reagent, KMnO₄, TEMPO) would be necessary to identify the one that provides the highest yield with the fewest byproducts.

Reaction Temperature: Oxidation reactions can be highly exothermic. Maintaining a controlled temperature is essential to prevent over-oxidation and degradation of the starting material and product.

pH Control: For oxidations using reagents like KMnO₄, maintaining the correct pH is crucial for selectivity.

Work-up Procedure: The method of isolating the carboxylic acid after the reaction is also important. Extraction with a suitable organic solvent followed by purification techniques like crystallization or chromatography would be necessary.

The following table summarizes potential optimization parameters for the synthesis of ethyl 6,6-dichlorohex-5-enoate from ethyl 5-oxopentanoate.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Dichloromethylenating Agent PPh₃ / CCl₄PPh₃ / CBrCl₃PPh₃ / CCl₄ / ZnComparison of yield and safety profile.
Solvent DichloromethaneAcetonitrileTetrahydrofuranImpact on reaction rate and solubility.
Temperature 0 °C to RT-20 °C to RTRoom TemperatureEffect on reaction speed and side products.
Reaction Time 4 hours12 hours24 hoursDetermination of time for full conversion.

Scalability Considerations for Laboratory and Industrial Synthesis

The transition of a synthetic route from the laboratory bench to an industrial scale presents a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process.

Key Scalability Challenges:

Reagent Cost and Availability: The cost of reagents such as triphenylphosphine can be a significant factor on a large scale. While effective, its high molecular weight contributes to a poor atom economy. The industrial production of vinylidene chloride, a related simple dichloroalkene, often employs dehydrochlorination of 1,1,2-trichloroethane, a process that is more cost-effective for bulk production. chemicalbook.com

Reaction Exotherms: Both the dichloromethylenation and oxidation steps can be exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. This requires specialized reactors with efficient cooling systems.

Work-up and Purification: The removal of byproducts, such as triphenylphosphine oxide from the dichloromethylenation step, can be challenging on a large scale. While chromatography is a common purification method in the lab, it is often not feasible for industrial production. Alternative purification methods like crystallization or distillation would need to be developed. The use of catalytic Wittig-type reactions, where the phosphine oxide is recycled in situ, is an area of active research that could address this issue. beilstein-journals.orgresearchgate.net

Safety and Environmental Concerns: The use of hazardous reagents like carbon tetrachloride is highly restricted in industrial settings. The adoption of safer alternatives like bromotrichloromethane is a step towards a more scalable and environmentally friendly process. thieme-connect.com Waste disposal is another major consideration, and processes that minimize waste generation are preferred.

The following table outlines some of the key considerations for scaling up the synthesis of this compound.

FactorLaboratory ScaleIndustrial Scale
Dichloromethylenation Reagent PPh₃ / CCl₄ or CBrCl₃Alternative, more atom-economical methods; catalytic approaches.
Solvent Volume Relatively smallLarge volumes, requiring solvent recovery and recycling systems.
Purification Column ChromatographyCrystallization, Distillation, or Extraction.
Safety Fume hoodClosed reactors, process safety management systems.
Byproduct Management DiscardedRecycled or treated in a waste stream.

Reactivity of the 6,6-Dichlorovinyl Moiety

The gem-dichloroalkene unit is a key structural feature that governs much of the reactivity of this compound. This moiety is susceptible to various reactions, including nucleophilic substitutions, eliminations, and metal-catalyzed cross-couplings.

Nucleophilic Substitution Reactions at sp² Carbons (SNV Pathways)

Nucleophilic vinylic substitution (SNV) is a significant reaction pathway for 1,1-dichloroalkenes. acs.orgnih.gov Unlike nucleophilic substitutions at saturated carbons (SN1 and SN2), SNV reactions on vinyl halides proceed through different mechanisms. wikipedia.org The most prevalent mechanism for activated systems is the addition-elimination pathway. acs.orgnih.gov

The stereochemistry of SNV reactions is a subject of detailed mechanistic investigation. acs.orgnih.gov While retention of stereochemistry is often observed and attributed to a carbanionic intermediate where nucleofuge expulsion is faster than internal rotation, stereoconvergence can occur with poor leaving groups or under conditions of high activation. acs.orgnih.gov

Recent computational studies on less reactive systems have indicated that an in-plane invertive single-step nucleophilic σ attack can be energetically favored over the perpendicular retentive attack. acs.org This suggests that the stereochemical outcome is highly dependent on the specific reactants and conditions. In some cases, inverted substitution-cyclizations and ring openings have been observed experimentally. acs.org For instance, reactions involving alkenyl iodonium (B1229267) salts, which possess excellent leaving groups, have demonstrated in-plane substitutions with various nucleophiles. acs.org

The nature of both the nucleophile and the leaving group significantly impacts the rate and mechanism of SNV reactions. acs.orgacs.org

Nucleophile: Strong, negatively charged nucleophiles generally favor a bimolecular reaction mechanism. masterorganicchemistry.com The strength of the nucleophile can affect the product distribution when multiple nucleophiles are competing to react with the electrophilic carbon. libretexts.orglibretexts.org

Leaving Group: The efficiency of the leaving group is crucial. acs.orglibretexts.org Good leaving groups are typically weak bases that can stabilize the negative charge they acquire upon departing. libretexts.org For vinyl halides, the leaving group ability generally follows the trend I > Br > Cl > F. acs.org A kBr/kCl > 1 has been deduced for the H₂C=CHX (X = Cl, Br) system, indicating that bromide is a better leaving group than chloride in these reactions. acs.org

Elimination Reactions (e.g., Dehydrohalogenation)

gem-Dichloroalkenes can undergo dehydrohalogenation, which is the removal of a hydrogen and a halogen atom, to form alkynes. youtube.comyoutube.com This transformation typically requires a strong base. youtube.com The reaction proceeds through a two-step elimination process, with each step generating a pi bond, ultimately leading to the formation of a triple bond. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

The dichlorovinyl group is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nih.govresearchgate.net Gem-dichloroalkenes are valuable substrates in these transformations. researchgate.netorgsyn.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgdiva-portal.org Gem-dichloroalkenes have been successfully employed in cascade reactions that involve a Heck-type coupling. nih.gov

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This method allows for the direct formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the vinyl halide. wikipedia.org Gem-dichloroalkenes have been utilized as electrophiles in palladium-catalyzed direct C-H bond alkynylations of heteroarenes, showcasing their utility in constructing complex alkynes. acs.orgacs.org

Suzuki Reaction: The Suzuki reaction, or Suzuki-Miyaura coupling, couples organoboron compounds with aryl or vinyl halides. consensus.app This reaction is known for its mild conditions and high tolerance for various functional groups. researchgate.net Monocoupling of 1,1-dichloroethylene with alkenyl- and arylboronic acids under specific conditions can yield chloroalkenes, which are themselves important building blocks for further cross-coupling reactions. researchgate.net

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group in this compound offers another site for chemical modification. Carboxylic acids are abundant and versatile feedstocks in chemical synthesis. nih.govsioc-journal.cn

Common transformations of the carboxylic acid functionality include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

Amide Formation: Reaction with an amine, often activated by a coupling agent, to produce an amide.

Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride.

Decarboxylation: Removal of the carboxyl group, which can sometimes be achieved under specific reaction conditions, potentially leading to a terminal alkene. acs.org

These transformations allow for the introduction of a wide array of functional groups, further expanding the synthetic utility of this compound. For instance, the carboxylic acid can be converted to other functionalities, which can then participate in subsequent reactions. chemistrysteps.com

Interactive Data Table: Reactivity of the 6,6-Dichlorovinyl Moiety

Reaction TypeReagents/CatalystsProduct Type
Nucleophilic Vinylic Substitution Nucleophiles (e.g., RS⁻, R₂NH)Substituted Alkenes
Dehydrohalogenation Strong Base (e.g., NaNH₂)Alkynes
Heck Reaction Alkene, Pd Catalyst, BaseSubstituted Alkenes
Sonogashira Coupling Terminal Alkyne, Pd/Cu Catalysts, BaseConjugated Enynes
Suzuki Coupling Organoboron Compound, Pd Catalyst, BaseSubstituted Alkenes

Esterification and Amidation Reactions

The conversion of this compound into its corresponding esters and amides proceeds through standard synthetic protocols. Esterification is commonly achieved via the Fischer-Speier method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the removal of water is typically required to drive it towards the product.

Amidation reactions require the activation of the carboxylic acid to facilitate the attack by an amine, which is a weaker nucleophile than an alcohol. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov These methods are widely used for forming amide bonds under mild conditions. nih.gov

Table 1: Representative Esterification and Amidation Reactions

Reaction Reagent(s) Catalyst/Activator Product
Esterification Methanol (CH₃OH) Sulfuric Acid (H₂SO₄) Methyl 6,6-dichlorohex-5-enoate
Esterification Ethanol (C₂H₅OH) p-Toluenesulfonic acid Ethyl 6,6-dichlorohex-5-enoate
Amidation Benzylamine (BnNH₂) EDC, HOBt N-Benzyl-6,6-dichlorohex-5-enamide

Reduction to Aldehydes and Alcohols

The carboxyl group can be reduced to either a primary alcohol or an aldehyde. Complete reduction to the corresponding primary alcohol, 6,6-dichlorohex-5-en-1-ol, is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. Care must be taken as these powerful hydrides can potentially react with the vinyl dichlorides under harsh conditions.

Partial reduction to the aldehyde, 6,6-dichlorohex-5-enal, is more challenging due to the high reactivity of the aldehyde product, which can be further reduced to the alcohol. A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride), which is then reduced using a sterically hindered and less reactive hydride source, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃) at low temperatures.

Decarboxylation Pathways

The removal of the carboxyl group from this compound is a synthetically challenging transformation. Simple aliphatic carboxylic acids are generally resistant to thermal decarboxylation unless activated by a neighboring functional group capable of stabilizing the resulting carbanion, such as a β-keto or β-nitro group. As this compound lacks such an activating group, forcing conditions would be required, likely leading to decomposition and polymerization. More specialized methods, such as Barton decarboxylation or the Hunsdiecker reaction, would be necessary to achieve this transformation under controlled conditions.

Reactions of the C-5 Alkene Double Bond

The electron-rich π-system of the C-5 double bond is susceptible to attack by electrophiles and can participate in various pericyclic reactions. The presence of the two chlorine atoms on C-6 significantly influences the electron density and steric accessibility of the double bond.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)

Alkenes readily undergo electrophilic addition reactions. chemrevise.org The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent would be expected to yield the corresponding 5,6-dihalo-6,6-dichlorohexanoic acid. The reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack of the halide ion, typically resulting in anti-addition.

Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), across the double bond is predicted to follow Markovnikov's rule. The proton would add to the less substituted carbon of the double bond (C-5), generating a carbocation at C-6. However, the presence of two electron-withdrawing chlorine atoms on C-6 would destabilize an adjacent positive charge, potentially slowing the reaction or favoring a radical-mediated anti-Markovnikov addition in the presence of peroxides.

Table 2: Predicted Products of Electrophilic Addition

Reaction Reagent Expected Major Product
Halogenation Bromine (Br₂) 5,6-Dibromo-6,6-dichlorohexanoic acid

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. dokumen.pub The electron-withdrawing nature of the adjacent dichloromethylene group can activate the alkene towards reactions with electron-rich dienes. For instance, reaction with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a substituted cyclohexene (B86901) ring system.

In addition to the Diels-Alder reaction, the alkene can participate in 1,3-dipolar cycloadditions. archive.org This class of reactions involves the addition of a 1,3-dipole, such as an azide (B81097), nitrile oxide, or diazomethane, across the double bond to form a five-membered heterocyclic ring. rsc.orgcore.ac.uk For example, reaction with phenyl azide would be expected to produce a triazoline ring, which could subsequently be converted to other nitrogen-containing heterocycles.

Epoxidation and Dihydroxylation Reactions

The C-5 double bond can be oxidized to form an epoxide or a diol. Epoxidation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent. This reaction is generally stereospecific, with the oxygen atom being delivered to one face of the alkene, resulting in the formation of 6,6-dichloro-5-(oxiran-2-yl)hexanoic acid.

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be achieved with different stereochemical outcomes depending on the reagents used. ethz.ch Syn-dihydroxylation, yielding a cis-diol, is commonly performed using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄). Anti-dihydroxylation, yielding a trans-diol, is typically achieved in a two-step sequence: epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide by water.

Table 3: Compound Names Mentioned in the Article

Compound Name
1,1,2-trichloro-2-(3-iodopropyl)cyclopropane
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-hydroxybenzotriazole (HOBt)
2,3-dimethyl-1,3-butadiene
5,6-Dibromo-6,6-dichlorohexanoic acid
5-Bromo-6,6-dichlorohexanoic acid
6,6-dichloro-5-(oxiran-2-yl)hexanoic acid
6,6-dichlorohex-5-en-1-ol
6,6-dichlorohex-5-enal
This compound
Benzylamine
Bromine
Chlorine
Ethanol
Ethyl 6,6-dichlorohex-5-enoate
Glycine methyl ester
Hydrogen Bromide
Hydrogen Chloride
Lithium aluminum hydride (LiAlH₄)
Lithium tri-tert-butoxyaluminum hydride
meta-chloroperoxybenzoic acid (m-CPBA)
Methanol
Methyl 2-((6,6-dichlorohex-5-enoyl)amino)acetate
Methyl 6,6-dichlorohex-5-enoate
N,N'-dicyclohexylcarbodiimide (DCC)
N-Benzyl-6,6-dichlorohex-5-enamide
N-methylmorpholine N-oxide (NMO)
Osmium tetroxide (OsO₄)
Oxalyl chloride
p-toluenesulfonic acid
Phenyl azide
Potassium permanganate (KMnO₄)
Sulfuric Acid

Intramolecular Cyclization Pathways

The presence of both a nucleophilic carboxylic acid group and an electrophilic gem-dichloroalkene within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic rings, offering a synthetic route to valuable chemical scaffolds.

The intramolecular cyclization of unsaturated carboxylic acids is a well-established method for the synthesis of lactones, which are cyclic esters. acs.orgbiointerfaceresearch.com In the case of this compound, the carboxylic acid can act as an internal nucleophile, attacking the electrophilic double bond. This process, often facilitated by an external reagent, can lead to the formation of a lactone ring. The regioselectivity of this cyclization, specifically whether a five- or six-membered ring is formed, is influenced by several factors including the reaction conditions and the nature of any catalyst used. biointerfaceresearch.com

One potential pathway involves the activation of the gem-dichloroalkene moiety. Palladium-catalyzed intramolecular nucleophilic substitution of similar gem-dichloroalkene derivatives has been shown to be an effective method for constructing heterocycles. researchgate.netnih.govresearchgate.net In a hypothetical scenario, a palladium catalyst could activate the carbon-carbon double bond of this compound, making it more susceptible to nucleophilic attack by the carboxylic acid. This would likely proceed through a 6-endo-trig cyclization to form a six-membered δ-lactone derivative. The presence of the two chlorine atoms on the double bond enhances its electrophilicity and influences the subsequent reactivity of the cyclized product.

Alternatively, halolactonization, a common reaction for unsaturated acids, could be induced using a halogen source. organic-chemistry.org While this compound already contains chlorine atoms, the addition of an external electrophilic halogen species could initiate cyclization by forming a halonium ion intermediate, which is then trapped by the internal carboxylic acid nucleophile. The regiochemical outcome of such a reaction would be of significant interest.

Furthermore, N-heterocyclic carbenes (NHCs) have been shown to catalyze the cyclocondensation of α,β-unsaturated carboxylic acids to form various heterocycles, including pyrrolidinones and dihydropyridinones. nih.govresearchgate.net While this compound is a γ,δ-unsaturated acid, the principles of NHC catalysis could potentially be adapted to promote its cyclization, possibly leading to the formation of piperidinone derivatives. The synthesis of substituted piperidinones has been achieved through methods like ring-closing metathesis followed by further transformations. nih.gov

The following table summarizes potential heterocyclic products from the intramolecular cyclization of this compound based on analogous reactions.

Reagent/CatalystPotential ProductRing SizeReaction Type
Palladium CatalystDichloromethylene-δ-lactone6-memberedIntramolecular Nucleophilic Substitution
Electrophilic HalogenHalogenated δ-lactone6-memberedHalolactonization
N-Heterocyclic CarbeneDichlorovinyl-piperidinone6-memberedAza-Michael/Cyclization

Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the formation of cyclic alkenes from acyclic dienes. organic-chemistry.orgwikipedia.orgmedwinpublishers.com While this compound itself is not a diene, it could be chemically modified to introduce a second double bond, making it a suitable substrate for RCM.

For instance, esterification of the carboxylic acid with an unsaturated alcohol, such as allyl alcohol, would yield a diene ester. This new molecule would possess terminal double bonds at both ends of the carbon chain, making it an ideal candidate for RCM. The application of a Grubbs or Schrock catalyst would then be expected to facilitate the ring-closing reaction, leading to the formation of a macrocyclic lactone, with the size of the ring depending on the length of the alcohol chain used for esterification. medwinpublishers.comfrontiersin.org The gem-dichloro group would remain as a functional handle for further synthetic transformations. The general mechanism for RCM involves the formation of a metallacyclobutane intermediate. wikipedia.org

The success and efficiency of the RCM reaction would depend on factors such as the choice of catalyst, solvent, and reaction temperature. organic-chemistry.org Modern ruthenium-based catalysts are known for their high tolerance to various functional groups, suggesting that the carboxylic acid and gem-dichloro moieties in the substrate would likely be compatible with the reaction conditions. organic-chemistry.org

Detailed Mechanistic Studies

To fully understand the reactivity of this compound and to optimize the synthesis of desired cyclic products, detailed mechanistic investigations are crucial. Techniques such as kinetic isotope effect studies, Hammett plot analysis, and the isolation of reaction intermediates provide valuable insights into the reaction pathways.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for elucidating the structure of the transition state. dalalinstitute.comwikipedia.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (kL/kH). dalalinstitute.com

In the context of the intramolecular cyclization of this compound, a primary KIE would be expected if a carbon-hydrogen bond at a specific position is broken in the rate-determining step. For example, if a proton transfer from the carboxylic acid is the slow step, replacing the acidic proton with deuterium (B1214612) (D) would result in a significant primary KIE (kH/kD > 1).

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking or formation, can also provide valuable information about changes in hybridization at a particular carbon atom during the reaction. wikipedia.org For instance, if the cyclization involves a change in the hybridization of one of the carbons in the double bond from sp2 to sp3 in the transition state, a secondary KIE would be observed upon isotopic substitution at that position.

The following table illustrates hypothetical KIE experiments and their potential implications for the cyclization of this compound.

Isotopic Labeling PositionExpected KIE TypeMechanistic Implication
Carboxylic acid proton (-COOH vs. -COOD)PrimaryProton transfer is part of the rate-determining step.
C5-H vs. C5-DSecondaryChange in hybridization at C5 in the transition state.
C4-H₂ vs. C4-D₂SecondaryHyperconjugation effects stabilizing an intermediate or transition state.

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reaction rates and equilibrium constants of reactions involving benzene (B151609) derivatives. wikipedia.orgyoutube.com A Hammett plot is generated by plotting the logarithm of the ratio of the rate constant of a substituted reactant to that of the unsubstituted reactant against the substituent constant (σ). The slope of this plot, known as the reaction constant (ρ), provides information about the nature of the transition state. wikipedia.org

To apply Hammett analysis to the cyclization of this compound, a series of derivatives with different substituents on a phenyl group attached to the molecule would need to be synthesized. For example, if a phenyl group were attached at the C6 position, the electronic effects of para-substituents on the phenyl ring on the rate of cyclization could be studied.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge (or the loss of positive charge) in the transition state at or near the substituted phenyl ring. rsc.org

A negative ρ value would imply that the reaction is favored by electron-donating groups, indicating the buildup of positive charge (or the loss of negative charge) in the transition state. wikipedia.org

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

In a hypothetical radical cyclization of a derivative of this compound, the sign and magnitude of ρ could help to distinguish between a nucleophilic or electrophilic radical intermediate. researchgate.netpsu.edu

The direct detection and characterization of reaction intermediates provide the most definitive evidence for a proposed reaction mechanism. dntb.gov.ua In the study of the reactivity of this compound, isolating or trapping intermediates formed during cyclization reactions would be a key objective.

Techniques for isolating intermediates include stopping the reaction at an early stage or using milder reaction conditions to allow the intermediate to accumulate. dntb.gov.ua Once isolated, the structure of the intermediate can be determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In cases where intermediates are too reactive to be isolated, trapping experiments can be employed. This involves adding a "trapping agent" to the reaction mixture that will selectively react with the intermediate to form a stable, characterizable product. For example, if a carbocation intermediate is proposed, a nucleophilic trapping agent could be used. If a radical intermediate is suspected, a radical trap could be added.

For the palladium-catalyzed cyclization of this compound, it might be possible to isolate a palladium-alkene complex or an organopalladium intermediate under carefully controlled conditions. Similarly, in a halolactonization reaction, the intermediate halonium ion could potentially be observed at low temperatures using spectroscopic techniques.

Theoretical and Computational Chemistry Studies of 6,6 Dichlorohex 5 Enoic Acid

Electronic Structure and Bonding Analysis

An analysis of the electronic structure is fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties. This involves mapping the distribution of electrons within the molecule and characterizing the nature of its chemical bonds.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. A key application of MO theory in computational studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: For 6,6-dichlorohex-5-enoic acid, the HOMO is expected to be localized around the electron-rich regions, likely the C=C double bond and the lone pairs on the oxygen and chlorine atoms. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its potential as a nucleophile.

LUMO: The LUMO is anticipated to be centered on electron-deficient areas. The presence of the electronegative chlorine and oxygen atoms would create significant positive character on the adjacent carbon atoms, particularly the carbonyl carbon and the C6 carbon. The energy of the LUMO reflects the molecule's ability to accept electrons, highlighting potential sites for nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity and stability. A smaller gap generally implies higher reactivity. A computational study would precisely calculate these energy levels and visualize the orbital distributions.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table illustrates the type of data a computational study would generate. Specific values require dedicated quantum chemical calculations.

Parameter Expected Location of Maximum Density Calculated Energy (Illustrative) Implication
HOMO π-orbital of C=C bond, p-orbitals of Oxygen/Chlorine -7.5 eV Region susceptible to electrophilic attack
LUMO π-orbital of C=O, σ-orbitals of C-Cl bonds -1.2 eV Region susceptible to nucleophilic attack

| HOMO-LUMO Gap | N/A | 6.3 eV | Indicator of kinetic stability and electronic excitation energy |

The distribution of electron density in a molecule is rarely uniform due to differences in electronegativity. Computational methods can calculate the partial atomic charges on each atom (e.g., using Mulliken, NBO, or Hirshfeld population analysis) and generate an Electrostatic Potential (ESP) map.

The ESP map for this compound would visualize the charge landscape. It is predicted that:

Negative Potential (Red/Yellow): This would be concentrated on the highly electronegative oxygen atoms of the carboxylic acid group and, to a lesser extent, the chlorine atoms. These regions represent Lewis basic or nucleophilic centers.

Positive Potential (Blue): This would be most pronounced on the acidic hydrogen of the hydroxyl group and the carbonyl carbon. The carbons attached to the chlorine atoms (C6) and the carbonyl group (C1) would also exhibit significant positive potential, marking them as electrophilic sites.

This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for identifying the most likely sites for chemical reactions.

Conformational Analysis and Energy Landscapes

The flexibility of the four-carbon aliphatic chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational chemists would perform a systematic scan of the potential energy surface by rotating the molecule's single bonds (dihedral angles). This process identifies various energy minima, which correspond to stable conformers.

Gas-Phase: In the gas phase, the molecule's conformation is governed purely by intramolecular forces. The analysis would likely reveal a preferred conformation that minimizes steric hindrance between the bulky dichlorovinyl group and the carboxylic acid group.

Solution-Phase: In a solvent, the calculations become more complex. Using implicit (e.g., PCM) or explicit solvent models, researchers can simulate how interactions with solvent molecules (like water or ethanol) would influence conformational preference. The polar carboxylic acid group would strongly interact with polar solvents, potentially stabilizing conformations different from the gas-phase minimum.

The relative stability of different conformers is determined by a balance of intramolecular forces. In this compound, these would include:

Steric Repulsion: Crowding between the large chlorine atoms and the atoms of the carboxylic acid group would be a major destabilizing factor in certain conformations.

Dipole-Dipole Interactions: The molecule possesses several polar bonds (C=O, O-H, C-Cl). The alignment of these bond dipoles can either stabilize or destabilize a given conformer.

Intramolecular Hydrogen Bonding: A key possibility to investigate would be the formation of a weak hydrogen bond between the acidic hydrogen of the carboxyl group and one of the chlorine atoms or the pi-system of the double bond, which could stabilize a specific cyclic-like conformation.

Table 2: Hypothetical Relative Energies of Key Conformers for this compound This table shows how the relative stability of different spatial arrangements would be reported. Actual values and structures require computational investigation.

Conformer ID Description Dihedral Angle (C3-C4-C5-C6) Relative Energy (kJ/mol) Key Intramolecular Interaction
Conf-1 Extended Chain ~180° (anti) 0.00 (Global Minimum) Minimizes steric repulsion
Conf-2 Bent Chain ~60° (gauche) +5.2 Potential dipole-dipole stabilization

| Conf-3 | Cyclic-like | ~75° (gauche) | +3.8 | Possible intramolecular H-bond |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the detailed mechanism of chemical reactions. For this compound, one could study reactions such as its deprotonation, esterification, or addition reactions at the double bond.

This analysis involves:

Identifying Reactants and Products: Defining the starting and ending points of the chemical transformation.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Computational algorithms are used to find this first-order saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy implies a slower reaction.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the lowest energy path connecting the transition state to the reactants and products, confirming that the located TS is correct for the reaction of interest.

For example, a study of the intramolecular cyclization of this compound would involve calculating the transition state for the attack of the carboxylate oxygen onto the double bond, providing critical insight into the feasibility and kinetics of such a process.

Prediction of Reaction Selectivity and Rate Constants

Detailed research findings and data tables on the prediction of reaction selectivity and rate constants for this compound are not available in the reviewed literature.

Computational Modeling of Nucleophilic Substitution at Vinyl Halides

Specific computational models for nucleophilic substitution at the vinyl dihalide moiety of this compound have not been found in published studies.

Barriers and Energetics of Key Transformations

There is no available data from computational studies on the energy barriers and thermodynamics of key transformations involving this compound.

Prediction of Spectroscopic Properties for Mechanistic Validation

Vibrational Frequency Calculations (FT-IR)

Calculated vibrational frequencies for this compound to support mechanistic validation are not present in the current body of scientific literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Predicted NMR chemical shifts for this compound derived from computational methods are not available in the surveyed literature.

Advanced Analytical Methodologies for Characterization in Research Contexts

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds, providing highly accurate mass measurements that can confirm the elemental composition. chimia.ch For chlorinated compounds like 6,6-dichlorohex-5-enoic acid, HRMS is particularly valuable for its ability to resolve and analyze the characteristic isotopic patterns arising from the natural abundance of chlorine isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). libretexts.org

A molecule containing two chlorine atoms will exhibit a distinctive cluster of peaks for its molecular ion ([M]⁺) and related fragment ions. This cluster consists of three main peaks:

M: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

M+2: The peak for the molecule containing one ³⁵Cl and one ³⁷Cl isotope.

M+4: The peak for the molecule containing two ³⁷Cl isotopes.

The relative intensities of these peaks follow a predictable probabilistic pattern. For a dichlorinated compound, the expected intensity ratio of the M:M+2:M+4 peaks is approximately 9:6:1. libretexts.org Observing this pattern provides strong evidence for the presence of two chlorine atoms in the molecule or fragment. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of these isotopic peaks with high precision, allowing for the confident assignment of the molecular formula C₆H₈Cl₂O₂. nih.govacs.orgacs.org

Compound-specific chlorine isotope analysis (CSIA-Cl) using techniques like gas chromatography coupled with high-resolution mass spectrometry can further provide insights into the transformation processes and origins of chlorinated organic compounds. arxiv.orgnih.gov

**Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₆H₈Cl₂O₂) **

Isotopologue FormulaNominal m/zDescriptionPredicted Relative Abundance (%)
C₆H₈³⁵Cl₂O₂182M Peak100
C₆H₈³⁵Cl³⁷ClO₂184M+2 Peak65
C₆H₈³⁷Cl₂O₂186M+4 Peak10.5

Note: The relative abundance is normalized to the most abundant peak (M). Actual measured values may vary slightly.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. longdom.org For this compound, both standard (¹H, ¹³C) and advanced NMR techniques are employed to fully characterize its structure.

The ¹H NMR spectrum would provide information on the number and connectivity of protons. The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (10-13 ppm). libretexts.orglibretexts.org The vinyl proton on C5 and the aliphatic protons on C2, C3, and C4 would appear in their characteristic regions. The ¹³C NMR spectrum would show distinct signals for the carboxyl carbon (170-185 ppm), the two olefinic carbons of the dichloro-substituted double bond, and the aliphatic carbons of the chain. acs.orgprinceton.edu

The key stereochemical feature of this compound is the potential for E/Z isomerism at the C5=C6 double bond. Advanced two-dimensional (2D) NMR experiments are critical for making this assignment:

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects correlations between protons that are close in space, regardless of whether they are connected through bonds. wordpress.com A NOESY experiment could unambiguously determine the double bond geometry. For instance, a spatial correlation (a cross-peak in the NOESY spectrum) between the vinyl proton at C5 and the methylene (B1212753) protons at C4 would provide definitive evidence for the Z-isomer. The absence of this correlation, coupled with other evidence, would suggest the E-isomer.

Furthermore, NMR can be used to study the molecule's conformational dynamics, such as the preferred rotational conformations (rotamers) around the C2-C3 and C3-C4 single bonds. nih.govnih.gov Temperature-dependent NMR studies can provide insight into the energy barriers between different conformations. longdom.org

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are obtained)

X-ray crystallography is the most powerful method for determining the exact three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org It provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. nih.gov

For this compound, which may be an oil or low-melting solid at ambient temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging. nih.gov In such cases, the preparation of a crystalline derivative is a common strategy. This could involve forming a salt with a suitable base (e.g., an amine) or converting the carboxylic acid to a solid derivative like an amide or ester.

If a suitable crystal is obtained, the resulting diffraction pattern can be used to generate a detailed electron density map of the molecule. wikipedia.org This would provide unequivocal confirmation of the compound's connectivity, the E/Z geometry of the double bond, and the preferred conformation of the molecule within the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. libretexts.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Preparatory HPLC)

Chromatographic methods are fundamental for both the purification of this compound and the assessment of its purity. nih.gov

Preparatory High-Performance Liquid Chromatography (HPLC): This technique is a high-resolution purification method used to isolate the target compound from reaction mixtures, byproducts, or starting materials. teledynelabs.com Given the acidic nature of the molecule, reversed-phase HPLC is a common choice. The separation is based on the differential partitioning of the compound between a nonpolar stationary phase (like C18-silica) and a polar mobile phase. silicycle.com The mobile phase is typically a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an added acid (such as formic acid or trifluoroacetic acid) to suppress the ionization of the carboxyl group, ensuring good peak shape and retention. sielc.comnih.gov

Analytical HPLC: This is used on a smaller scale to assess the purity of a sample and to monitor the progress of a chemical reaction over time. By taking small aliquots from a reaction, analytical HPLC can quantify the consumption of reactants and the formation of this compound.

Table 2: Typical Preparatory HPLC Parameters for Carboxylic Acid Purification

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 or C8Provides a nonpolar stationary phase for separation based on hydrophobicity.
Mobile PhaseWater/Acetonitrile or Water/Methanol GradientElutes compounds from the column; a gradient allows for the separation of compounds with a range of polarities.
Modifier0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)Suppresses ionization of the carboxylic acid to improve peak shape and retention.
Flow Rate20-100 mL/min (for preparative scale)Determines the speed of the separation and influences resolution.
DetectionUV (e.g., at 210 nm)Monitors the elution of compounds from the column. The C=C double bond and carbonyl group provide UV absorbance.

Q & A

Q. What are the common synthetic routes for 6,6-dichlorohex-5-enoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation of precursor alkenes or elimination reactions. For example, analogous fluoro compounds (e.g., 6,6-difluorohex-5-enoic acid) are synthesized via radical addition or nucleophilic substitution using halogenating agents like CBrClF₂ (see Scheme 8-10 in ). For dichloro derivatives, chlorination agents (e.g., Cl₂, SOCl₂) and catalysts (e.g., FeCl₃) are critical. Reaction conditions (solvent polarity, temperature, stoichiometry) must be optimized: polar aprotic solvents enhance electrophilic substitution, while lower temperatures reduce side reactions. Yield and purity are assessed via GC-MS or HPLC, with purity >95% typically required for mechanistic studies .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming regioselectivity of chlorine substitution. For instance, the vinyl chloride protons in the enoic acid structure exhibit distinct coupling patterns (e.g., doublets of doublets in ¹H NMR). Infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600-800 cm⁻¹). Mass spectrometry (MS) confirms molecular ion peaks (M+ and M+2 isotopic patterns due to chlorine). Data interpretation requires comparison to computational predictions (e.g., DFT-calculated NMR shifts) and reference databases like SciFinder .

Q. How can researchers assess the stability of this compound in aqueous vs. organic solvents?

  • Methodological Answer : Stability studies involve accelerated degradation testing under controlled pH, temperature, and light exposure. For example, HPLC is used to monitor decomposition products over time in buffers (pH 2-12) and solvents (e.g., DMSO, THF). Kinetic parameters (half-life, activation energy) are derived from Arrhenius plots. Differential Scanning Calorimetry (DSC) assesses thermal stability. Researchers must document solvent purity and degassing procedures to avoid confounding oxidation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict regioselectivity. Solvent effects are incorporated via Polarizable Continuum Models (PCM). Computational results are validated against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Discrepancies between theory and experiment may indicate unaccounted steric effects or solvent interactions, requiring iterative refinement of computational parameters .

Q. What strategies resolve contradictions between experimental and theoretical data on the compound’s spectral properties?

  • Methodological Answer : Contradictions arise from assumptions in computational models (e.g., neglecting solvent dynamics) or experimental artifacts (e.g., impurities). Researchers should:
  • Replicate experiments under varied conditions (e.g., solvent, concentration).
  • Cross-validate with multiple techniques (e.g., X-ray crystallography for structural confirmation).
  • Apply error analysis (e.g., Monte Carlo simulations for uncertainty quantification).
  • Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for further testing .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed hydrolysis of this compound?

  • Methodological Answer : KIEs are measured by substituting ¹H with ²H or ¹⁸O in the carboxylic acid group. A large KIE (k_H/k_D > 2) suggests proton transfer is rate-limiting. Reaction progress is monitored via ¹H NMR or conductivity measurements. Isotopic labeling must account for synthetic challenges (e.g., selective deuteration). Data interpretation aligns with Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Conflicting results may require ab initio molecular dynamics simulations .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response curves, with IC₅₀ values calculated using software like GraphPad Prism. Outliers are identified via Grubbs’ test. Reproducibility requires strict protocol adherence:
  • Biological replicates (n ≥ 3).
  • Blinded data collection.
  • Open-access raw datasets (e.g., via Zenodo).
    Meta-analyses of published data should assess heterogeneity using I² statistics .

Q. How should researchers handle irreproducible results in catalytic applications of this compound derivatives?

  • Methodological Answer : Document all experimental variables (e.g., catalyst loading, moisture levels). Use Design of Experiments (DoE) to identify critical factors via factorial analysis. Contradictory results may stem from trace metal impurities; inductively coupled plasma mass spectrometry (ICP-MS) detects contaminants. Transparent reporting via platforms like Open Science Framework ensures peer scrutiny .

Ethical and Methodological Frameworks

Q. What ethical considerations apply when designing in vivo studies with this compound?

  • Methodological Answer : Follow the 3Rs principle (Replacement, Reduction, Refinement). Obtain institutional animal care committee approval (IACUC). Justify sample sizes via power analysis to minimize animal use. Toxicity thresholds (e.g., LD₅₀) must be pre-determined using in vitro models (e.g., HepG2 cells) before in vivo testing .

Q. How can the PICO framework structure research questions on the compound’s antimicrobial activity?

  • Methodological Answer :
    Define:
  • P opulation: Bacterial strains (e.g., E. coli ATCC 25922).
  • I ntervention: Minimum inhibitory concentration (MIC) of this compound.
  • C omparison: Standard antibiotics (e.g., ampicillin).
  • O utcome: Zone of inhibition in disk diffusion assays.
    This framework ensures alignment with clinical relevance and reduces ambiguity in hypothesis formulation .

Tables

Q. Table 1. Key Analytical Techniques for this compound

TechniqueApplicationKey Parameters
¹H NMRRegioselectivity confirmationCoupling constants (J values)
HPLC-MSPurity assessmentRetention time, m/z ratios
DFT CalculationsReactivity predictionGibbs free energy (ΔG‡)

Q. Table 2. Common Contradictions and Resolutions

Contradiction TypeResolution StrategyReference
Experimental vs. theoretical NMRSolvent effect modeling in DFT
Irreproducible catalytic resultsDoE for variable identification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.